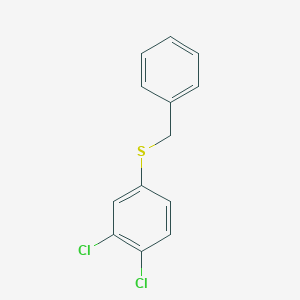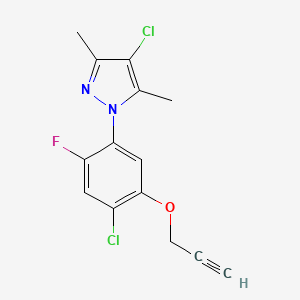![molecular formula C10H14Cl2O2 B14343736 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one CAS No. 92958-26-4](/img/structure/B14343736.png)
7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one: is a chemical compound with the molecular formula C10H14Cl2O2 . It is a bicyclic compound featuring a unique structure that includes two chlorine atoms and three methyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: In organic synthesis, 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .
Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
作用机制
The mechanism of action of 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets. The chlorine atoms and the bicyclic structure play a crucial role in its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
- 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
- 2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octan-8-one
Comparison: Compared to similar compounds, 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[420]octan-8-one is unique due to the presence of two chlorine atoms and three methyl groupsThe presence of chlorine atoms enhances its electrophilicity, making it more reactive in substitution reactions .
属性
CAS 编号 |
92958-26-4 |
|---|---|
分子式 |
C10H14Cl2O2 |
分子量 |
237.12 g/mol |
IUPAC 名称 |
7,7-dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C10H14Cl2O2/c1-8(2)6-7(13)10(11,12)9(6,3)4-5-14-8/h6H,4-5H2,1-3H3 |
InChI 键 |
CJESLRPOJHDRSF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2C(=O)C(C2(CCO1)C)(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


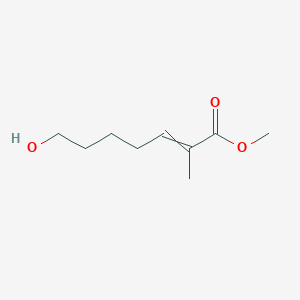

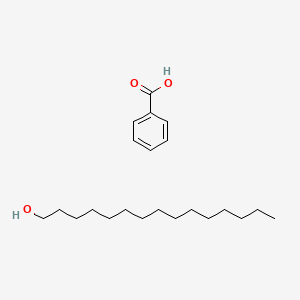
![10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane](/img/structure/B14343661.png)

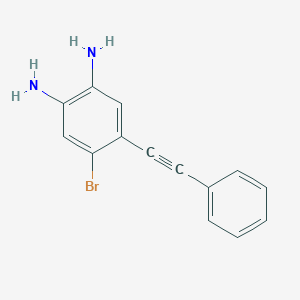
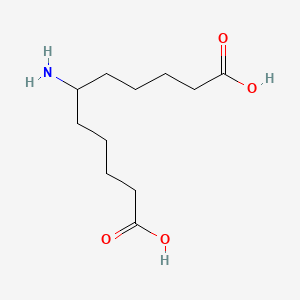

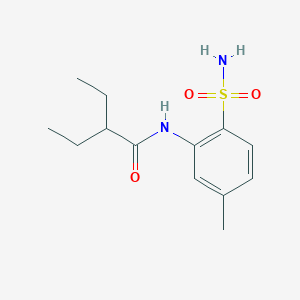
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)

